BPTU

Description

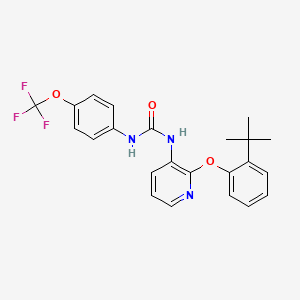

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFLGPTXSIRAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of BPTU as a P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (BPTU), a potent and selective non-nucleotide allosteric antagonist of the P2Y1 purinergic receptor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows relevant to the study of this compound.

Introduction: The P2Y1 Receptor and the Antagonist this compound

The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), playing a crucial role in various physiological processes, most notably platelet aggregation.[1] Upon activation by ADP, the P2Y1 receptor, coupled to Gq/11, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), culminating in cellular responses such as platelet shape change and aggregation.[2][3][4] Consequently, the P2Y1 receptor has emerged as a significant target for the development of antithrombotic agents.

This compound is a novel, non-nucleotide antagonist of the P2Y1 receptor that has demonstrated significant potential in reducing platelet aggregation.[5] Its unique mechanism of action and high selectivity offer a promising avenue for the development of safer and more effective antithrombotic therapies.

Core Mechanism of Action: Allosteric Antagonism

Crystal structure analysis of the human P2Y1 receptor in complex with this compound has revealed a unique allosteric binding site.[3][5][6][7] Unlike traditional orthosteric antagonists that compete with the endogenous ligand for the primary binding pocket, this compound binds to a distinct site located on the external interface of the receptor with the lipid bilayer, entirely outside the seven-transmembrane helical bundle.[3][5][6][7]

This allosteric binding of this compound induces a conformational change in the receptor, stabilizing it in an inactive state. This prevents the receptor from undergoing the necessary conformational changes required for G protein coupling and subsequent downstream signaling, even when ADP is bound to the orthosteric site. This allosteric modulation effectively inhibits ADP-induced platelet aggregation and other P2Y1-mediated responses.

The binding pocket for this compound is a relatively shallow, hydrophobic pocket formed by residues from helices I, II, III, and extracellular loop 1.[3] The interaction is predominantly hydrophobic, which is consistent with the lipophilic nature of the diarylurea scaffold of this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with the P2Y1 receptor.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 6 nM | Radioligand Binding Assay | [7] |

| EC50 | Rat Colon | 0.3 µM | Isolated Tissue Bath (Inhibition of Contraction) | [4][5] |

| EC50 | Mouse Colon | 0.06 µM | Isolated Tissue Bath (Inhibition of Contraction) | [4][5] |

| IC50 | Human Platelet-Rich Plasma | 2.1 µM | Platelet Aggregation Assay | [7] |

Table 2: Selectivity Profile of this compound

| Receptor | Ki (nM) | Reference |

| P2Y1 (Human) | 6 | [7] |

| P2Y2 | ≥3,500 | [7] |

| P2Y6 | ≥3,500 | [7] |

| P2Y11 | ≥3,500 | [7] |

| P2Y12 | ≥3,500 | [7] |

| P2Y14 | ≥3,500 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonist activity of this compound at the P2Y1 receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the P2Y1 receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

-

Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells)

-

Radiolabeled P2Y1 receptor antagonist (e.g., [3H]MRS2500)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 120 mM NaCl, 1 mM EDTA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine membrane preparations (20-50 µg of protein), a fixed concentration of the radiolabeled antagonist (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Freshly drawn human venous blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

ADP (agonist)

-

This compound (antagonist)

-

Saline solution

-

Light transmission aggregometer

Procedure:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

Instrument Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Aggregation Induction: Place the PRP sample in the aggregometer cuvette with a stir bar. Add a submaximal concentration of ADP to induce platelet aggregation.

-

Measurement: Record the change in light transmission over time (typically 5-10 minutes).

-

Data Analysis: Determine the maximal aggregation percentage for each concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.

Isolated Tissue Bath (Gastrointestinal Motility) Assay

This protocol assesses the effect of this compound on the contractility of isolated gastrointestinal smooth muscle strips.

Materials:

-

Rodent (rat or mouse) colon or other gastrointestinal tissue

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2

-

Isolated organ bath system with isometric force transducers

-

ADP or a stable P2Y1 agonist (e.g., 2-MeSADP)

-

This compound

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect a segment of the colon. Cut longitudinal or circular muscle strips and mount them in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the buffer.

-

Induction of Contraction/Relaxation: Induce contractions or relaxations using a P2Y1 receptor agonist.

-

Antagonist Application: In the presence of varying concentrations of this compound, measure the response to the agonist.

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Calculate the EC50 values and determine the antagonist potency of this compound.

Calcium Mobilization Assay

This protocol measures the ability of this compound to block ADP-induced increases in intracellular calcium in cells expressing the P2Y1 receptor.

Materials:

-

Cells expressing the human P2Y1 receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

ADP (agonist)

-

This compound (antagonist)

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Plating: Plate the P2Y1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Agonist Addition and Measurement: Use the fluorescence plate reader to add a concentration of ADP that elicits a submaximal response and simultaneously measure the change in fluorescence intensity over time.

-

Data Analysis: Quantify the peak fluorescence response for each well. Determine the IC50 of this compound for the inhibition of the ADP-induced calcium signal.

Mandatory Visualizations

Signaling Pathway

Caption: P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow: Platelet Aggregation Assay

Caption: Workflow for Light Transmission Aggregometry.

Logical Relationship: this compound's Allosteric Mechanism

Caption: Logical Flow of this compound's Allosteric Antagonism.

Conclusion

This compound represents a significant advancement in the field of P2Y1 receptor antagonism. Its novel allosteric mechanism, binding to a unique site outside the helical bundle, provides high selectivity and potent inhibition of receptor function. The comprehensive data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to design the next generation of allosteric modulators for GPCRs. The detailed protocols and visual aids are intended to facilitate the replication and extension of these findings, ultimately contributing to the development of new and improved treatments for thrombotic diseases.

References

- 1. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purinergic mechanisms in the control of gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of GPCR-antagonists using the calcium mobilisation assay - Accurate and reliable characterization of potential antagonists for pharmacological studies [bionity.com]

- 4. Platelet - Wikipedia [en.wikipedia.org]

- 5. berthold.com [berthold.com]

- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

The Allosteric Antagonist BPTU: A Technical Overview of its Function in P2Y1 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, commonly known as BPTU, is a potent and selective, non-nucleotide allosteric antagonist of the P2Y1 purinergic receptor (P2Y1R).[1][2] As a G-protein coupled receptor (GPCR), P2Y1R plays a crucial role in various physiological processes, most notably in ADP-induced platelet aggregation, making it a significant target for antithrombotic therapies.[3][4] This technical guide provides an in-depth analysis of this compound's function in cell signaling, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on the P2Y1 receptor through a unique allosteric mechanism. Unlike orthosteric antagonists that compete with the endogenous ligand (ADP) at the binding site, this compound binds to a distinct allosteric pocket located on the external interface of the receptor with the lipid bilayer.[3] This binding site is situated outside of the seven-transmembrane helical bundle, a feature that distinguishes this compound from many other GPCR modulators.[5] By binding to this allosteric site, this compound stabilizes an inactive conformation of the receptor, thereby preventing the downstream signaling cascade initiated by ADP binding.

P2Y1 Receptor Signaling Pathway and this compound's Role

The P2Y1 receptor is coupled to the Gq class of G-proteins.[6][7] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC).[4][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), triggers a cascade of downstream events that culminate in cellular responses such as platelet shape change and aggregation.[4]

This compound, by locking the P2Y1 receptor in an inactive state, prevents the Gαq-mediated activation of PLC and the subsequent production of IP3 and DAG. This blockade of the signaling pathway at its inception effectively inhibits the rise in intracellular calcium and the activation of PKC, thereby nullifying the physiological effects of ADP binding.

Quantitative Data

The inhibitory potency of this compound on the P2Y1 receptor has been quantified in various assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| Ki | 6 nM | Human P2Y1 Receptor | [1] |

| IC50 | 2.1 µM | Human Platelet-Rich Plasma (hPRP) Aggregation | [1] |

| EC50 | 0.06 µM | Mouse Colon Motility | [5] |

| EC50 | 0.3 µM | Rat Colon Motility | [5] |

| EC50 | 0.1 µM | Mouse Colon (EFS-induced contractions) | [1] |

| EC50 | 0.5 µM | Rat Colon (EFS-induced contractions) | [1] |

| EC50 | 0.3 µM | Mouse Antrum (EFS-induced contractions) | [1] |

| EC50 | 9 µM | Rat Antrum (EFS-induced contractions) | [1] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

-

Membrane preparations from cells expressing the human P2Y1 receptor.

-

Radioligand, e.g., [3H]MRS2500 (an orthosteric antagonist).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add a fixed amount of P2Y1R-expressing cell membranes.

-

Add a fixed concentration of the radioligand.

-

Add varying concentrations of this compound.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP (agonist).

-

This compound.

-

Platelet aggregometer.

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count in the PRP using PPP.

-

Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission (calibrated with PPP as 100% transmission).

-

Add varying concentrations of this compound to the PRP and incubate for a short period.

-

Induce platelet aggregation by adding a fixed concentration of ADP.

-

Monitor the change in light transmission over time as platelets aggregate.

-

Calculate the percentage of inhibition of aggregation for each this compound concentration and determine the IC50 value.

Calcium Mobilization Assay

This assay assesses the effect of this compound on the increase in intracellular calcium concentration following P2Y1 receptor activation.

Materials:

-

Cells expressing the P2Y1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

ADP (agonist).

-

This compound.

-

A fluorescence plate reader or microscope.

Procedure:

-

Plate P2Y1R-expressing cells in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the cells and incubate.

-

Stimulate the cells with a fixed concentration of ADP.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

The inhibition of the calcium response by this compound is used to determine its potency.

Visualizations

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 5. This compound, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BPTU: A P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BPTU, a potent and selective allosteric antagonist of the P2Y1 purinergic receptor (P2Y1R). This document details its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, making it an essential resource for researchers in pharmacology and drug development.

Core Compound Details

-

Full Chemical Name: 1-(2-(2-(tert-butyl)phenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea[1]

-

Synonyms: this compound, BMS-646786[1]

-

Chemical Formula: C₂₃H₂₂F₃N₃O₃

-

Molecular Weight: 445.43 g/mol

Chemical Structure

Figure 1. 2D Chemical Structure of this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Conditions | Species | Reference |

| Ki | 6 nM | P2Y1R membrane binding assay | Human | [2] |

| IC₅₀ | 2.1 µM | ADP-induced platelet aggregation in platelet-enriched human plasma (hPRP) | Human | [2] |

| EC₅₀ | 0.3 µM | Inhibition of purinergic inhibitory junction potentials in the colon | Rat | |

| EC₅₀ | 0.06 µM | Inhibition of purinergic inhibitory junction potentials in the colon | Mouse |

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that plays a crucial role in platelet aggregation and other physiological processes.

The binding of ADP to the P2Y1 receptor activates Gq, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration, along with the activation of Protein Kinase C (PKC) by DAG, triggers a cascade of downstream events culminating in platelet shape change and aggregation.[2]

P2Y1 Receptor Signaling Pathway

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

Plausible Synthesis Protocol for this compound

Step 1: Synthesis of 2-(2-(tert-butyl)phenoxy)pyridin-3-amine

This intermediate can be synthesized through a multi-step process, likely involving the coupling of 2-tert-butylphenol with a suitable 2-halopyridin-3-amine derivative under basic conditions, potentially using a copper or palladium catalyst.

Step 2: Synthesis of 1-(trifluoromethoxy)phenyl isocyanate

This reagent can be prepared from 4-(trifluoromethoxy)aniline by reacting it with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.

Step 3: Final Urea Formation

-

Dissolve 2-(2-(tert-butyl)phenoxy)pyridin-3-amine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Add 1-(trifluoromethoxy)phenyl isocyanate (1 equivalent) to the solution.

-

The reaction is typically carried out at room temperature and may be stirred for several hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, this compound.

P2Y1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human P2Y1 receptor using a competitive radioligand binding assay.

Materials:

-

Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

-

[³H]-MRS2500 (a known P2Y1R antagonist radioligand).

-

This compound stock solution (in DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of the this compound dilution (or vehicle for total binding), and 25 µL of [³H]-MRS2500 (at a final concentration close to its Kd).

-

To initiate the binding reaction, add 100 µL of the P2Y1R-expressing cell membranes (typically 10-20 µg of protein per well).

-

For non-specific binding determination, add a high concentration of a known unlabeled P2Y1R antagonist (e.g., 10 µM MRS2500) instead of this compound.

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and perform a non-linear regression analysis to determine the IC₅₀ of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

This protocol outlines the procedure to measure the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).

-

Adenosine diphosphate (ADP) solution.

-

This compound stock solution (in DMSO).

-

Saline solution (0.9% NaCl).

-

Light transmission aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

-

Adjust the platelet count in the PRP if necessary (typically to 2.5 x 10⁸ platelets/mL) using PPP.

-

In an aggregometer cuvette, add PRP and a stir bar.

-

Add a specific concentration of this compound (or vehicle control) and incubate for a predetermined time (e.g., 5 minutes) at 37°C.

-

Place the cuvette in the aggregometer and establish a baseline of light transmission.

-

Add a submaximal concentration of ADP (typically 5-10 µM) to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated relative to the light transmission of PPP.

-

Determine the IC₅₀ of this compound by testing a range of concentrations and plotting the percentage of inhibition against the log concentration of this compound.

Experimental Workflow

Caption: General Experimental Workflow for this compound.

References

The Discovery and Synthesis of BPTU: A P2Y1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of BPTU (1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea), a potent and selective non-nucleotide allosteric antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in platelet aggregation and thrombosis. This compound has emerged as a valuable tool for studying P2Y1 receptor function and as a promising lead compound for the development of novel antithrombotic therapies with a potentially improved safety profile compared to existing agents. This document details the synthetic route to this compound, its physicochemical and pharmacological properties, and key experimental protocols for its evaluation.

Discovery and Rationale

This compound was identified through a high-throughput screening campaign and subsequent lead optimization effort aimed at discovering novel small molecule inhibitors of the P2Y1 receptor. The rationale for targeting P2Y1 stems from the observation that ADP-mediated platelet activation is a key event in the formation of arterial thrombi. While P2Y12 receptor antagonists are clinically established antithrombotic agents, targeting P2Y1 offers the potential for equivalent efficacy with a reduced risk of bleeding complications.[1]

Physicochemical and Pharmacological Properties

This compound is a highly potent and selective antagonist of the human P2Y1 receptor. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea | [1] |

| Molecular Formula | C23H22F3N3O3 | [1] |

| Molecular Weight | 445.43 g/mol | [1] |

| P2Y1 Receptor Antagonism (EC50) | 0.06 - 0.3 µM | [1] |

| Mechanism of Action | Allosteric Antagonist | [1] |

| Solubility | Soluble in DMSO and ethanol | [1] |

| LogP | High (predicted) | |

| pKa | Not reported |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the urea linkage. The key intermediate is a 2-aryloxy-3-isothiocyanatopyridine.

Synthesis of 2-(2-tert-butylphenoxy)pyridin-3-amine

-

Step 1: To a solution of 2-chloronicotinonitrile in an appropriate solvent, add 2-tert-butylphenol and a suitable base (e.g., potassium carbonate). Heat the reaction mixture to afford 2-(2-tert-butylphenoxy)nicotinonitrile.

-

Step 2: Reduce the nitrile group of 2-(2-tert-butylphenoxy)nicotinonitrile using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation) to yield 2-(2-tert-butylphenoxy)pyridin-3-amine.

Synthesis of 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (this compound)

-

Step 1: React 2-(2-tert-butylphenoxy)pyridin-3-amine with thiophosgene in the presence of a base to form the corresponding isothiocyanate intermediate.

-

Step 2: In a separate flask, prepare a solution of 4-(trifluoromethoxy)aniline.

-

Step 3: Add the solution of 4-(trifluoromethoxy)aniline to the isothiocyanate intermediate. The reaction proceeds to form the final product, this compound. Purify the crude product by chromatography.

Experimental Protocols

P2Y1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the P2Y1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human P2Y1 receptor.

-

[3H]2MeSADP (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, [3H]2MeSADP (at a concentration close to its Kd), and either this compound dilution or vehicle (for total binding).

-

Add the P2Y1 receptor membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

ADP-Mediated Platelet Aggregation Assay

This protocol measures the ability of this compound to inhibit platelet aggregation induced by ADP.

-

Materials:

-

Freshly drawn human blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) prepared by centrifugation.

-

ADP solution.

-

This compound solution.

-

Saline.

-

Platelet aggregometer.

-

-

Procedure:

-

Prepare PRP by centrifuging citrated whole blood at a low speed.

-

Adjust the platelet count of the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Add a specific volume of this compound solution or vehicle to the PRP and incubate for a short period.

-

Place the cuvette in the aggregometer and start stirring.

-

Add a submaximal concentration of ADP to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each sample.

-

Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.

-

Determine the IC50 value for inhibition of platelet aggregation.

-

In Vivo Rat Arterial Thrombosis Model

This protocol evaluates the antithrombotic efficacy of this compound in an established animal model.

-

Materials:

-

Anesthetized rats.

-

This compound formulated for intravenous or oral administration.

-

Ferric chloride (FeCl3) solution.

-

Surgical instruments.

-

Flow probe and recording system.

-

-

Procedure:

-

Anesthetize the rat and expose the carotid artery.

-

Place a flow probe around the artery to monitor blood flow.

-

Administer this compound or vehicle to the animal via the desired route.

-

After a specified time, induce thrombosis by applying a filter paper saturated with FeCl3 solution to the arterial surface.

-

Monitor blood flow until complete occlusion occurs or for a predetermined period.

-

-

Data Analysis:

-

Measure the time to vessel occlusion.

-

Isolate and weigh the formed thrombus.

-

Compare the results from this compound-treated animals to the vehicle control group to determine the antithrombotic effect.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2Y1 receptor signaling pathway, the experimental workflow for characterizing this compound, and its mechanism of action.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

Caption: Logical Relationship of this compound's Mechanism of Action.

References

BPTU (BMS-646786): A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPTU, also known as BMS-646786, is a potent and specific, non-nucleotide allosteric antagonist of the P2Y1 purinergic receptor. Its unique mechanism of action and subsequent antithrombotic activity have made it a significant tool in the study of purinergic signaling and a potential lead compound in the development of novel antiplatelet therapies. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and a visualization of the P2Y1 signaling pathway.

Core Biological Activity: Allosteric Antagonism of the P2Y1 Receptor

This compound functions as a negative allosteric modulator of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-induced platelet aggregation. Unlike competitive antagonists that bind to the same site as the endogenous ligand (ADP), this compound binds to a distinct allosteric site located on the lipid-facing surface of the receptor's transmembrane domain. This binding stabilizes the inactive conformation of the receptor, thereby preventing its activation by ADP and inhibiting downstream signaling events that lead to platelet activation and aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (BMS-646786) in various in vitro assays.

| Assay Type | Species/System | Parameter | Value | Reference(s) |

| P2Y1 Receptor Binding | Recombinant Human P2Y1 | Ki | 6 nM | [1] |

| Inositol Phosphate Production | 1321N1 Astrocytoma Cells (hP2Y1R) | KB | 6.83 ± 1.22 nM | [2] |

| Electrophysiology (fIJP) | Rat Colon | EC50 | ~0.3 µM | [3][4] |

| Electrophysiology (fIJP) | Mouse Colon | EC50 | ~0.06 µM | [3][4] |

| ADP-Induced Platelet Aggregation | Human Platelet-Rich Plasma (hPRP) | IC50 | Moderate (2.1 µM) | [1] |

fIJP: fast Inhibitory Junction Potential

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by its endogenous agonist, ADP, it initiates a signaling cascade that is central to platelet shape change and the initial phase of aggregation. This compound, by stabilizing the inactive state of the P2Y1 receptor, effectively blocks this entire downstream pathway.

References

The Role of BPTU in Purinergic Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea (BPTU), a selective allosteric antagonist of the P2Y1 purinergic receptor. It details this compound's mechanism of action, its impact on downstream signaling pathways, and provides structured quantitative data and detailed experimental protocols for its characterization.

Core Concepts: this compound as a P2Y1 Receptor Allosteric Antagonist

This compound is a non-nucleotide antagonist that uniquely targets the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). Unlike orthosteric antagonists that compete with the endogenous ligand for the same binding site, this compound binds to a distinct allosteric site on the P2Y1 receptor.[1][2] This allosteric binding site is located on the external interface of the receptor with the lipid bilayer, entirely outside of the seven-transmembrane helical bundle that forms the canonical ligand-binding pocket.[3][4] This unique binding mode confers a high degree of selectivity for the P2Y1 receptor.

The binding of this compound to its allosteric site modulates the receptor's conformation, thereby negatively impacting the binding and/or efficacy of the endogenous agonist, ADP. This allosteric antagonism can manifest as either surmountable or insurmountable, depending on the specific agonist and the signaling pathway being measured. This characteristic highlights the complex nature of allosteric modulation and its potential for biased antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining this compound's potency, selectivity, and binding affinity for the P2Y1 receptor.

| Parameter | Species/System | Value | Reference |

| EC50 | Rat Colon (EFS-induced contractions) | 0.5 µM | [1] |

| Mouse Colon (EFS-induced contractions) | 0.1 µM | [1] | |

| Rat Antrum (EFS-induced contractions) | 9 µM | [1] | |

| Mouse Antrum (EFS-induced contractions) | 0.3 µM | [1] | |

| IC50 | Human Platelet-Rich Plasma (Platelet Aggregation) | 2.1 µM | [1] |

| Ki | Human P2Y1 Receptor | 6 nM | [1] |

Table 1: Potency and Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| P2Y2 | ≥3,500 |

| P2Y6 | ≥3,500 |

| P2Y11 | ≥3,500 |

| P2Y12 | ≥3,500 |

| P2Y14 | ≥3,500 |

Table 2: Selectivity Profile of this compound against other P2Y Receptor Subtypes[1]

Signaling Pathways Modulated by this compound

The P2Y1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist like ADP, the Gαq subunit activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as platelet aggregation. This compound, by antagonizing the P2Y1 receptor, effectively blocks this entire signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human venous blood collected in 3.2% sodium citrate tubes.

-

Agonist: Adenosine diphosphate (ADP) solution (e.g., 20 µM).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

-

Assay Performance:

-

Pre-warm the PRP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Place 450 µL of PRP into a cuvette with a stir bar and incubate at 37°C for 5 minutes.

-

Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for a further 2 minutes.

-

Initiate platelet aggregation by adding 50 µL of ADP solution (final concentration, e.g., 2 µM).

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmission.

-

Plot the percentage of inhibition (relative to the vehicle control) against the concentration of this compound to determine the IC50 value.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a P2Y1 agonist.

Materials:

-

Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

-

Fura-2 AM (calcium indicator dye).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

P2Y1 receptor agonist (e.g., 2-MeSADP).

-

This compound stock solution.

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm).

Procedure:

-

Cell Preparation and Dye Loading:

-

Seed the P2Y1-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and optionally Probenecid in HBSS.

-

Remove the growth medium from the cells and add the loading buffer.

-

Incubate for 60-90 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Assay Performance:

-

Add HBSS containing various concentrations of this compound (or vehicle) to the wells and incubate for 10-20 minutes at room temperature.

-

Place the plate in the fluorescence plate reader.

-

Set the reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

-

Establish a baseline fluorescence reading for each well.

-

Inject the P2Y1 agonist (e.g., 2-MeSADP) into each well to a final desired concentration.

-

Continue to record the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis:

-

The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

-

Calculate the peak response for each concentration of this compound.

-

Plot the percentage of inhibition of the agonist response against the this compound concentration to determine the IC50 value.

-

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y1 receptor and the ability of this compound to compete for this binding.

Materials:

-

Cell membranes prepared from cells overexpressing the human P2Y1 receptor.

-

Radiolabeled P2Y1 antagonist, e.g., [3H]MRS2500.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled P2Y1 antagonist like MRS2500).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the P2Y1 receptor-containing membranes (e.g., 10-20 µg of protein per well), a fixed concentration of the radioligand (e.g., [3H]MRS2500 at a concentration close to its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound.

-

For non-specific binding, add a high concentration of an unlabeled competitor.

-

Bring the final volume of each well to, for example, 200 µL with assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Fit the data to a one-site competition model to determine the Ki value for this compound.

-

Logical Relationships and Mechanism of Action

This compound's allosteric antagonism involves a complex interplay of conformational changes in the P2Y1 receptor. Its binding to a site distinct from the orthosteric pocket induces a conformational state in the receptor that has a reduced affinity for the agonist (ADP) and/or is less capable of activating the downstream G protein signaling cascade. The insurmountable nature of this compound's antagonism with certain agonists suggests that it can effectively "lock" the receptor in an inactive conformation, from which even high concentrations of the agonist cannot fully elicit a response.

Conclusion

This compound represents a significant tool for studying purinergic signaling and holds potential as a therapeutic agent. Its unique allosteric mechanism of action at the P2Y1 receptor provides a high degree of selectivity and offers a nuanced approach to modulating purinergic pathways. The data and protocols presented in this guide are intended to facilitate further research into the role of this compound and the broader field of allosteric modulation of GPCRs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

BPTU as a Negative Allosteric Modulator of the P2Y1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BPTU (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea), a potent and selective non-nucleotide negative allosteric modulator (NAM) of the P2Y1 receptor. The P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP), plays a critical role in platelet aggregation and neuromuscular transmission. This compound, by binding to a unique allosteric site outside the transmembrane helical bundle, effectively inhibits receptor function. This document details the mechanism of action of this compound, presents its quantitative pharmacological data, outlines key experimental protocols for its characterization, and provides visual representations of its associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on P2Y1 receptor pharmacology and the development of novel antithrombotic and gastrointestinal motility modulators.

Introduction to this compound and the P2Y1 Receptor

The P2Y1 receptor is a purinergic G protein-coupled receptor (GPCR) that is endogenously activated by adenosine diphosphate (ADP). Upon activation, the P2Y1 receptor couples to the Gq alpha subunit, initiating a signaling cascade that is crucial for various physiological processes. Notably, it plays a pivotal role in the initial stages of platelet aggregation, making it a significant target for antithrombotic therapies.[1] It is also involved in neuromuscular transmission in the gastrointestinal tract.[2]

This compound is a small molecule that acts as a negative allosteric modulator of the P2Y1 receptor.[2][3] Unlike orthosteric antagonists that compete with the endogenous ligand for the same binding site, this compound binds to a distinct allosteric site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces its affinity and/or efficacy for ADP, thereby inhibiting its downstream signaling. The unique, non-competitive mechanism of action of this compound offers potential advantages in terms of safety and efficacy profiles compared to traditional orthosteric antagonists.

Mechanism of Action

This compound exerts its inhibitory effect on the P2Y1 receptor through a non-competitive, allosteric mechanism. Crystallographic studies have revealed that this compound binds to a novel allosteric pocket located on the external interface of the receptor with the lipid bilayer, a site entirely outside the seven-transmembrane helical bundle where orthosteric ligands typically bind.[4] This binding stabilizes an inactive conformation of the receptor, thereby reducing its ability to be activated by ADP.[2]

The binding of this compound to this allosteric site has been shown to accelerate the dissociation of the endogenous agonist from the receptor, a hallmark of negative allosteric modulation.[5] By altering the receptor's conformation, this compound effectively decreases the potency and/or maximal response of ADP, leading to the inhibition of downstream signaling pathways.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

| Parameter | Species/System | Value | Assay Type | Reference |

| Ki | Human P2Y1 Receptor | 6 nM | Radioligand Binding Assay | [3] |

| Selectivity (Ki) | Human P2Y2, P2Y6, P2Y11, P2Y12, P2Y14 | ≥3,500 nM | Radioligand Binding Assay | [3] |

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Species/System | Value | Assay Type | Reference |

| IC50 | Human Platelet-Rich Plasma | 2.1 µM | ADP-induced Platelet Aggregation | [3] |

| EC50 | Rat Colon | 0.3 µM | Inhibition of Inhibitory Junction Potentials | [2] |

| EC50 | Mouse Colon | 0.06 µM | Inhibition of Inhibitory Junction Potentials | [2] |

| EC50 | Rat Colon Muscle Strips | 0.5 µM | Inhibition of Electrically Stimulated Contractions | [3] |

| EC50 | Mouse Colon Muscle Strips | 0.1 µM | Inhibition of Electrically Stimulated Contractions | [3] |

| EC50 | Rat Antrum Muscle Strips | 9 µM | Inhibition of Electrically Stimulated Contractions | [3] |

| EC50 | Mouse Antrum Muscle Strips | 0.3 µM | Inhibition of Electrically Stimulated Contractions | [3] |

Table 2: Functional Potency of this compound

Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, culminating in a cellular response such as platelet aggregation or smooth muscle contraction. This compound, by inhibiting the initial activation of the P2Y1 receptor, effectively blocks this entire signaling cascade.

Figure 1. P2Y1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound as a negative allosteric modulator of the P2Y1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

-

Objective: To quantify the direct interaction of this compound with the P2Y1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

-

Radiolabeled orthosteric antagonist (e.g., [3H]MRS2500).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubate the P2Y1 receptor-expressing membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit ADP-induced increases in intracellular calcium.

-

Objective: To assess the functional antagonism of this compound on P2Y1 receptor-mediated signaling.

-

Materials:

-

Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

ADP at a concentration that elicits a submaximal response (e.g., EC80).

-

This compound at various concentrations.

-

A fluorescence plate reader with automated injection capabilities.

-

-

Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Measure the baseline fluorescence.

-

Inject ADP to stimulate the P2Y1 receptor and record the change in fluorescence over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Determine the concentration of this compound that inhibits 50% of the ADP-induced calcium response (IC50).

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is used to evaluate the effect of this compound on ADP-induced platelet aggregation.

-

Objective: To determine the antiplatelet activity of this compound.

-

Materials:

-

Freshly drawn human blood anticoagulated with citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

-

ADP as the aggregating agent.

-

This compound at various concentrations.

-

A light transmission aggregometer.

-

-

Procedure:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate the PRP with varying concentrations of this compound or vehicle in the aggregometer cuvette with stirring.

-

Add ADP to induce platelet aggregation.

-

Monitor the change in light transmission as the platelets aggregate.

-

Record the maximal aggregation response.

-

Determine the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation (IC50).[3]

-

Electrophysiological Recording of Inhibitory Junction Potentials

This assay assesses the effect of this compound on purinergic neuromuscular transmission in the gastrointestinal tract.

-

Objective: To measure the functional antagonism of this compound on P2Y1 receptors in smooth muscle.

-

Materials:

-

Isolated segments of rodent colon or other gastrointestinal tissue.

-

Krebs solution.

-

Microelectrodes for intracellular recording.

-

Electrical field stimulation (EFS) equipment.

-

This compound at various concentrations.

-

-

Procedure:

-

Mount the tissue segment in an organ bath containing Krebs solution and maintain at physiological temperature.

-

Impale a smooth muscle cell with a microelectrode to record the membrane potential.

-

Apply EFS to elicit inhibitory junction potentials (IJPs), which are mediated by purinergic neurotransmission.

-

Record the amplitude of the IJPs in the absence and presence of increasing concentrations of this compound.

-

Determine the concentration of this compound that causes a 50% reduction in the IJP amplitude (EC50).[2]

-

Experimental Workflows

The following diagrams illustrate the general workflows for characterizing a negative allosteric modulator and for a specific functional assay.

Figure 2. General workflow for the characterization of a negative allosteric modulator.

Figure 3. Workflow for the platelet aggregation assay using light transmission aggregometry.

Conclusion

This compound is a well-characterized negative allosteric modulator of the P2Y1 receptor with demonstrated efficacy in preclinical models of thrombosis and gastrointestinal motility. Its unique allosteric binding site and non-competitive mechanism of action make it a valuable research tool and a promising lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the key pharmacological properties of this compound, detailed experimental methodologies for its characterization, and visual representations of its mechanism and associated experimental workflows. It is anticipated that this information will be a valuable resource for scientists and researchers in the field of purinergic signaling and drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(p-tolyl)urea (BPTU)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Bis(p-tolyl)urea (BPTU), a symmetrical diaryl urea compound. The information herein is intended to support research and development activities by providing key data points, detailed experimental protocols, and relevant biological context.

Core Physicochemical Data

1,3-Bis(p-tolyl)urea, also known as N,N'-di(p-tolyl)urea, is a white crystalline solid. Its fundamental properties are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O | [1][2] |

| Molecular Weight | 240.30 g/mol | [1][2] |

| CAS Number | 621-00-1 | [1][2] |

| Melting Point | 265 °C | [1][2] |

| Boiling Point (Predicted) | 298.6 ± 29.0 °C | [1][2] |

| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 14.25 ± 0.70 | [1][2] |

| XlogP (Predicted) | 3.7 | [3] |

| Water Solubility | Practically Insoluble | [1] |

| Organic Solvent Solubility | Soluble in organic solvents | [1] |

Biological Activity and Mechanism of Action

While direct studies on the biological activity of 1,3-Bis(p-tolyl)urea are limited, extensive research has been conducted on its isomer, 1,3-di-m-tolyl-urea (DMTU) . This research provides a strong inferential basis for the potential biological role of this compound, particularly as an inhibitor of bacterial communication systems.

DMTU has been identified as a potent inhibitor of the ComDE quorum sensing (QS) pathway in Streptococcus mutans, a key bacterium implicated in the formation of oral biofilms and dental caries.[1][4][5] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.

The proposed mechanism involves the inhibition of the ComA protein, an ABC transporter, which is part of the ComDE two-component signal transduction system.[6] By disrupting this pathway, DMTU effectively reduces the expression of virulence factors, thereby inhibiting biofilm formation without exhibiting bactericidal effects.[1][4][5] This targeted action makes such compounds promising candidates for anti-virulence therapies.

Signaling Pathway of Quorum Sensing Inhibition by Di-tolyl-urea Derivatives

The following diagram illustrates the proposed mechanism of action based on studies of the meta-isomer, DMTU.

Caption: Inhibition of the ComA transporter by di-tolyl-urea derivatives disrupts QS signaling.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for determining the key physicochemical properties of this compound.

Synthesis of 1,3-Bis(p-tolyl)urea

This protocol describes a common method for synthesizing symmetrical diaryl ureas from the corresponding amine and isocyanate.

References

- 1. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-di-p-tolylurea | 621-00-1 [amp.chemicalbook.com]

- 3. PubChemLite - 1,3-di-p-tolylurea (C15H16N2O) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

BPTU Target Validation and Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation and identification of BPTU, a non-nucleotide, allosteric antagonist of the P2Y1 purinergic receptor. This document details the quantitative data associated with this compound's activity, in-depth experimental protocols for its characterization, and visual representations of its mechanism of action and the workflow for its validation.

Introduction to this compound and its Primary Target

This compound (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) is a potent and selective antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[3] This receptor plays a crucial role in various physiological processes, most notably in platelet aggregation, making it a significant target for the development of antithrombotic agents.[4][5] Unlike many P2Y1 receptor antagonists that are nucleotide analogs, this compound is a non-nucleotide allosteric modulator, binding to a site on the receptor that is distinct from the orthosteric ADP binding site, located outside of the transmembrane helical bundle.[1][2][6]

Quantitative Data for this compound Activity

The following table summarizes the key quantitative metrics that define the potency and efficacy of this compound as a P2Y1 receptor antagonist.

| Parameter | Value | Species/System | Assay | Reference |

| Ki | 6 nM | Human | P2Y1R membrane binding assay | [4] |

| IC50 | 2.1 µM | Human | ADP-induced platelet aggregation | [4] |

| EC50 | 0.3 µM | Rat | Inhibition of purinergic inhibitory junction potentials in the colon | [6] |

| EC50 | 0.06 µM | Mouse | Inhibition of purinergic inhibitory junction potentials in the colon | [6] |

Signaling Pathway of the P2Y1 Receptor and this compound's Mechanism of Action

The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[3][5] Upon activation by its endogenous ligand ADP, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in platelet activation and other cellular responses.[5][7] this compound, as an allosteric antagonist, binds to the P2Y1 receptor and prevents the conformational changes necessary for G protein coupling and subsequent downstream signaling, even in the presence of ADP.

Experimental Protocols for this compound Target Validation

This section provides detailed methodologies for key experiments used to validate and characterize the antagonistic activity of this compound on the P2Y1 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

-

Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).

-

Radiolabeled P2Y1 receptor antagonist (e.g., [³H]MRS2279).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a fixed concentration (typically at its Kd value), and the different concentrations of this compound.

-

For total binding, add binding buffer instead of this compound. For non-specific binding, add a high concentration of a known unlabeled P2Y1 antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding at each this compound concentration and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a P2Y1 receptor agonist.

Materials:

-

Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

-

This compound stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Protocol:

-

Seed the cells in the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer and add them to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the P2Y1 agonist at a fixed concentration (typically its EC80) to all wells simultaneously using the instrument's liquid handling capabilities.

-

Immediately begin kinetic measurement of the fluorescence intensity over time (e.g., for 60-120 seconds).

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

ADP-Induced Platelet Aggregation Assay

This assay directly assesses the functional consequence of P2Y1 receptor antagonism by this compound on platelet function.

Materials:

-

Freshly drawn human blood from healthy, drug-free donors.

-

Anticoagulant (e.g., sodium citrate).

-

Platelet-rich plasma (PRP) prepared by centrifugation.

-

ADP stock solution.

-

This compound stock solution.

-

Saline or appropriate buffer.

-

Platelet aggregometer.

Protocol:

-

Prepare PRP by centrifuging citrated whole blood at a low speed.

-

Prepare serial dilutions of this compound.

-

Pre-incubate a known volume of PRP with different concentrations of this compound or vehicle control for a specific time in the aggregometer cuvettes at 37°C with stirring.

-

Initiate platelet aggregation by adding a fixed concentration of ADP (typically 5-20 µM).

-

Monitor the change in light transmission through the PRP suspension over time using the platelet aggregometer. An increase in light transmission indicates platelet aggregation.

-

Record the maximum aggregation response for each concentration of this compound.

-

Calculate the percentage of inhibition of aggregation for each this compound concentration and determine the IC50 value.

This compound Target Validation Workflow

The following diagram illustrates a typical workflow for the identification and validation of a P2Y1 receptor antagonist like this compound.

This workflow begins with the initial discovery of a hit compound, such as this compound, from a high-throughput screen. The hit is then subjected to a series of in vitro validation assays to confirm its binding affinity and functional antagonism at the P2Y1 receptor. Promising compounds then enter the lead optimization phase, where structure-activity relationships are explored to improve potency, selectivity, and pharmacokinetic properties. Finally, validated leads are tested in animal models to assess their in vivo efficacy and safety, a critical step towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virtual screening leads to the discovery of novel non-nucleotide P2Y1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Platelet - Wikipedia [en.wikipedia.org]

The Therapeutic Potential of P2Y1 Receptor Antagonists: A Technical Guide to BPTU and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the P2Y1 receptor, a promising therapeutic target, with a specific focus on the allosteric antagonist BPTU (1-(2-(tert-butyl)phenoxy)-N-(4-(trifluoromethoxy)phenyl)pyridin-2-amine). This document consolidates key preclinical data, details essential experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts in thrombosis, neuroinflammation, and oncology.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] Upon activation, it stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade culminates in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[1] The P2Y1 receptor is expressed in various tissues and plays a crucial role in numerous physiological and pathological processes, including platelet aggregation, neurotransmission, and inflammation.[2]

This compound: A Non-Nucleotide Allosteric Antagonist

This compound is a potent and selective non-nucleotide antagonist of the P2Y1 receptor.[3] Unlike competitive antagonists that bind to the same site as the endogenous ligand ADP, this compound acts as an allosteric modulator, binding to a distinct site on the receptor outside of the helical bundle.[4] This unique mechanism of action offers potential advantages in terms of specificity and overcoming high local concentrations of the endogenous agonist.

Therapeutic Potential of P2Y1 Receptor Antagonists

The critical role of the P2Y1 receptor in platelet aggregation has positioned its antagonists as promising antithrombotic agents.[2] Beyond hemostasis, emerging evidence highlights the therapeutic potential of P2Y1 receptor blockade in other disease areas:

-

Thrombosis: P2Y1 receptor activation is essential for the initial phase of ADP-induced platelet aggregation.[5] Antagonists like this compound and MRS2500 have demonstrated significant antithrombotic activity in preclinical models.[6]

-